Biochemical Potency: MK-0731 KSP IC50 of 2.2 nM vs. SB-743921 Ki of 0.1 nM
MK-0731 inhibits KSP with an IC50 of 2.2 nM [1]. The comparator SB-743921 demonstrates a Ki of 0.1 nM against human KSP, representing approximately 22-fold higher biochemical affinity . While both compounds achieve low nanomolar potency, the approximately 20-fold difference in biochemical affinity does not necessarily translate to superior cellular or in vivo activity, as MK-0731 was optimized for balanced developability parameters rather than maximal potency.
| Evidence Dimension | KSP enzymatic inhibition potency |
|---|---|
| Target Compound Data | IC50 = 2.2 nM |
| Comparator Or Baseline | SB-743921: Ki = 0.1 nM (human KSP) |
| Quantified Difference | SB-743921 is ~22-fold more potent biochemically |
| Conditions | Biochemical assay; MK-0731: recombinant KSP motor domain; SB-743921: human KSP motor domain |
Why This Matters
The potency difference informs experimental design: SB-743921 may be preferred for ultra-sensitive biochemical probing of KSP, whereas MK-0731 represents a clinically validated alternative with superior hERG/P-gp safety margins.
- [1] Stein MN, et al. Phase I clinical and pharmacokinetic (PK) trial of the kinesin spindle protein (KSP) inhibitor MK-0731 in patients with solid tumors. J Clin Oncol. 2007;25(18_suppl):2548. View Source
